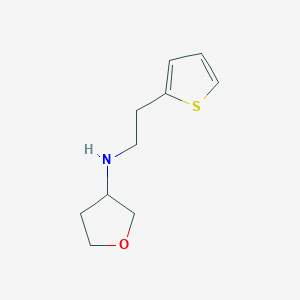

N-(2-thiophen-2-ylethyl)oxolan-3-amine

Descripción

N-(2-Thiophen-2-ylethyl)oxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position with an amine group, which is further linked to a 2-thiophen-2-ylethyl moiety. This structure combines electron-rich aromatic (thiophene) and flexible ether (oxolan) components, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Propiedades

IUPAC Name |

N-(2-thiophen-2-ylethyl)oxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-2-10(13-7-1)3-5-11-9-4-6-12-8-9/h1-2,7,9,11H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDLFNVDYTXQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Heterocyclic Core Modifications

Oxolan vs. Thiolan Systems

- N-[(2-Methoxyphenyl)methyl]thiolan-3-amine () replaces the oxygen atom in oxolan with sulfur, forming a tetrahydrothiophene (thiolan) ring. Thiolan-based amines may also exhibit different metabolic stability due to sulfur’s susceptibility to oxidation .

Oxolan vs. Piperidine Derivatives

- Methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate () substitutes oxolan with a piperidine ring. However, the oxolan ring’s smaller size and rigidity might favor selectivity in sterically constrained environments .

Substituent Variations

Thiophene vs. Naphthalene Derivatives

- Compounds such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () replace the thiophen-2-yl group with bulkier aromatic systems. The naphthalene moiety increases hydrophobicity, which could enhance membrane permeability but may reduce solubility. In contrast, the thiophene’s planar structure facilitates π-π stacking interactions in catalytic or receptor-binding contexts .

Acetamide vs. Amine Functionalization

- N-(3-Acetyl-2-thienyl)-2-bromoacetamide () features an acetamide group instead of a primary amine. The electron-withdrawing acetyl group reduces amine basicity, which could diminish hydrogen-bonding capacity. This contrasts with the free amine in the target compound, which may act as a stronger nucleophile or hydrogen-bond donor .

Pharmacological Potential

Anticancer Activity of Oxadiazole Analogs

- 5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine () demonstrates binding to the hydrophobic pocket of Bcl-2, a protein involved in apoptosis. However, the absence of an oxadiazole’s hydrogen-bond acceptor sites might limit direct comparisons .

Gewald Reaction Derivatives

- The synthesis of 3-acetylthiophen-2-amine derivatives () via modified Gewald reactions suggests pathways to functionalize the thiophene ring of the target compound. Bromination or acetylation at the 5-position of thiophene could modulate electronic properties for tailored applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.